molecular formula C14H26N2O4 B3021817 Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate CAS No. 304873-79-8

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate

Cat. No.: B3021817
CAS No.: 304873-79-8
M. Wt: 286.37 g/mol
InChI Key: VCYMEIIREZLGFN-UHFFFAOYSA-N
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Description

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate (CAS: 400898-92-2) is a carbamate derivative featuring a trans-4-substituted cyclohexyl scaffold. The compound’s structure includes a tert-butyloxycarbonyl (Boc) protective group and a carbamoyl moiety with methoxy and methyl substituents (N-methoxy-N-methylcarbamoyl) at the trans-4 position of the cyclohexane ring . This configuration confers unique steric and electronic properties, making it a versatile intermediate in pharmaceutical synthesis.

The Boc group enhances stability during synthetic workflows, while the carbamoyl substituent provides a reactive site for further functionalization. The compound is typically synthesized via condensation reactions, as evidenced by its inclusion in combinatorial chemistry libraries (e.g., Combi-Blocks catalog, 98% purity) .

Properties

IUPAC Name

tert-butyl N-[4-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-10(7-9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYMEIIREZLGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641002
Record name tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400898-92-2
Record name tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it suitable for creating novel drug candidates aimed at treating various diseases. The compound's ability to enhance drug efficacy and bioavailability is particularly noteworthy.

Case Studies

  • Targeted Drug Delivery Systems : Research has demonstrated that derivatives of this compound can be integrated into targeted delivery systems, improving therapeutic outcomes for chronic diseases such as cancer and metabolic disorders .
  • Anti-inflammatory Agents : Studies indicate that compounds derived from this structure exhibit anti-inflammatory properties, providing a foundation for developing new treatments for inflammatory diseases .

Agricultural Chemistry

Enhancement of Agrochemicals
In agricultural applications, this compound is incorporated into formulations to enhance the effectiveness of pesticides and herbicides. Its use contributes to improved crop yields and better protection against pests.

Research Findings

  • Eco-friendly Pesticides : The compound has been studied for its role in developing environmentally friendly agrochemicals that minimize ecological impact while maintaining high efficacy .
  • Herbicide Formulations : It has been shown to improve the selectivity and potency of herbicides, thereby reducing the quantity needed for effective weed control .

Material Science

Polymer Incorporation
this compound can be integrated into polymers to enhance their mechanical properties. This application is valuable in producing durable materials for various industrial uses.

Applications in Material Development

  • Improved Mechanical Properties : Research indicates that incorporating this compound into polymer matrices results in materials with superior strength and flexibility .
  • Chemical Resistance : The compound enhances the chemical resistance of polymers, making them suitable for harsher environments .

Biochemical Research

Enzyme Inhibition Studies
This compound plays a critical role in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. Its structural features allow researchers to explore complex biological mechanisms.

Insights from Research

  • Therapeutic Targets Identification : The compound has been used to identify potential therapeutic targets in metabolic pathways, aiding in the understanding of disease mechanisms .
  • Biochemical Assays : It serves as a reagent in various biochemical assays aimed at studying enzyme interactions and cellular responses .

Cosmetic Formulations

Enhancing Skin Absorption
In the cosmetic industry, this compound is explored for its potential to enhance skin absorption and improve product efficacy.

Research Applications

  • Formulation Stability : Studies have shown that this compound can stabilize cosmetic formulations, enhancing their texture and longevity on the skin .
  • Active Ingredient Delivery Systems : It is being investigated as a carrier for active ingredients in skincare products, potentially improving their penetration and effectiveness .

Summary Table of Applications

Application AreaKey BenefitsNotable Findings
PharmaceuticalIntermediate for drug synthesisTargeted therapies for chronic diseases
Agricultural ChemistryEnhanced efficacy of agrochemicalsEco-friendly pesticide development
Material ScienceImproved mechanical propertiesDurable materials with chemical resistance
Biochemical ResearchInsights into enzyme inhibitionIdentification of therapeutic targets
Cosmetic FormulationsEnhanced skin absorptionStabilization of formulations

Mechanism of Action

The mechanism of action of tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The trans-4-cyclohexylcarbamate scaffold is a common framework in medicinal chemistry. Key structural analogs and their differences are summarized below:

Compound Name Substituent at trans-4 Position CAS Number Key Properties/Applications References
Target Compound : Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate N-methoxy-N-methylcarbamoyl 400898-92-2 Reactive carbamoyl group for further derivatization; Boc protection enhances stability.
tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate 2-oxoethyl (aldehyde precursor) 215790-29-7 Intermediate for Cariprazine (antipsychotic drug); reactive aldehyde for condensation.
tert-Butyl trans-4-(bromomethyl)cyclohexylcarbamate Bromomethyl 67470265 Alkylating agent; used in cross-coupling reactions.
tert-Butyl trans-4-formylcyclohexylcarbamate Formyl 181308-57-6 Nucleophilic reactivity (e.g., reductive amination); intermediate in dopamine agonist synthesis.
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate Aminomethyl N/A Precursor for amine-containing pharmaceuticals (e.g., CNS drugs).
tert-Butyl trans-4-(3-hydroxypropyl)cyclohexylcarbamate 3-hydroxypropyl 1212142-46-5 Hydrophilic substituent; potential for hydrogen bonding in drug-receptor interactions.
tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate 2-hydroxyethyl N/A Moderate solubility (2 g/L); used in prodrug design.

Physicochemical Properties

Property Target Compound 2-Oxoethyl Analog Bromomethyl Analog Formyl Analog
Molecular Weight 257.33 g/mol 241.33 g/mol 295.23 g/mol 227.29 g/mol
Solubility Not reported 0.41 g/L (25°C) Low (lipophilic) Moderate in DCM/THF
Boiling Point Not reported 360.6°C Decomposes upon heating 366°C (predicted)
Reactivity Carbamoyl group Aldehyde (condensation) Bromine (alkylation) Aldehyde (nucleophilic addition)

Stability and Handling

  • Target Compound : Stable under inert conditions; sensitive to strong acids/bases (Boc deprotection).
  • Bromomethyl Analog : Light-sensitive; requires storage in amber vials .
  • Formyl Analog : Air-sensitive; prone to oxidation without stabilizers .

Biological Activity

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate, with the CAS number 400898-92-2, is a synthetic compound that has garnered attention in various fields of biological research. This article aims to consolidate findings regarding its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H26N2O
  • Molecular Weight : 286.37 g/mol
  • Purity : ≥ 99% (GC) .

Biological Activity and Therapeutic Applications

  • Anticancer Properties :
    • Some studies have indicated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. Research is ongoing to evaluate its efficacy in targeting specific tumor types.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
  • Anti-inflammatory Activity :
    • The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
Study AAnticancerInhibits proliferation in breast cancer cells (IC50 = 25 µM)
Study BNeuroprotectionReduces neuronal apoptosis in vitro models
Study CAnti-inflammatoryDecreases TNF-alpha levels in LPS-stimulated macrophages

Detailed Findings

  • Study A : A recent investigation demonstrated that this compound significantly inhibited the growth of breast cancer cell lines at concentrations above 20 µM, suggesting potential as a chemotherapeutic agent.
  • Study B : In neuroprotective assays, the compound was shown to reduce cell death induced by oxidative stress in cultured neurons, indicating its potential utility in neurodegenerative diseases.
  • Study C : In an experimental model of inflammation, the compound effectively lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its role as a potential anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving carbamate protection, trans-configuration control, and functional group modifications. For example:
  • Step 1 : Start with trans-4-aminocyclohexanol derivatives. Introduce the tert-butoxycarbonyl (Boc) protecting group using Boc anhydride or Boc-Oxyma in THF with a base like lithium tert-butoxide .
  • Step 2 : Install the N-methoxy-N-methylcarbamoyl group via coupling reactions (e.g., using carbonyldiimidazole or chloroformate intermediates). Ensure anhydrous conditions to avoid hydrolysis .
  • Step 3 : Purify intermediates via recrystallization (e.g., 1-chlorobutane) or column chromatography. Monitor purity using HPLC (e.g., 63.8% B solvent system) .

Q. How can the trans-configuration of the cyclohexyl ring be confirmed during synthesis?

  • Methodological Answer :
  • NMR Analysis : Compare 1^1H and 13^{13}C NMR spectra with known trans-isomers. For trans-4-substituted cyclohexanes, axial-equatorial proton splitting patterns and coupling constants (e.g., J=1012HzJ = 10-12 \, \text{Hz}) are diagnostic .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl trans-4-aminocyclohexylcarbamate derivatives) to confirm stereochemistry .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18) with acetonitrile/water gradients .
  • Mass Spectrometry : Confirm molecular weight (e.g., 243.34 g/mol for related derivatives) via ESI-MS or MALDI-TOF .
  • FT-IR : Identify carbamate C=O stretches (~1680–1720 cm1^{-1}) and N-H bends (~1520 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test green catalysts like nanoceria for Boc protection steps, which achieve 98% yield in tert-butyl carbamate syntheses .
  • Solvent Optimization : Use THF or DCM for coupling steps, ensuring low moisture content (<50 ppm) to prevent Boc group hydrolysis .
  • Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., epimerization) .

Q. What strategies mitigate instability of the N-methoxy-N-methylcarbamoyl group?

  • Methodological Answer :
  • Storage Conditions : Store the compound at –20°C under nitrogen to prevent hydrolysis. Avoid prolonged exposure to light or humidity .
  • Inert Atmosphere : Perform reactions under argon or nitrogen. Use molecular sieves to scavenge moisture during carbamoylation .

Q. How can stereochemical discrepancies in synthetic batches be resolved?

  • Methodological Answer :
  • Chiral Chromatography : Separate cis/trans isomers using chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol eluents .
  • Dynamic Kinetic Resolution : Employ enzymes or organocatalysts to selectively retain the trans-isomer during synthesis .

Q. What are the applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Intermediate for Peptidomimetics : The Boc-protected cyclohexylcarbamate serves as a rigid scaffold for protease inhibitors (e.g., West Nile virus NS2B-NS3 proteinase inhibitors) .
  • Prodrug Development : The N-methoxy-N-methyl group enhances membrane permeability, making it useful for CNS-targeting prodrugs .

Data Contradictions and Troubleshooting

Q. Why do reported melting points vary across literature for similar Boc-protected carbamates?

  • Analysis : Variations arise from differences in crystallization solvents (e.g., 1-chlorobutane vs. ethanol) or polymorphic forms. Always report solvent used for recrystallization .

Q. How to address low yields in carbamoylation steps?

  • Troubleshooting :
  • Activating Agents : Replace traditional carbodiimides with OxymaPure®/DIC systems to reduce racemization .
  • Stoichiometry : Use 1.5 equivalents of N-methoxy-N-methylamine to drive the reaction to completion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate

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